![molecular formula C20H22N4O2 B5235278 N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide, also known as MPBC, is a chemical compound that has been used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It also activates the protein kinase B (Akt) pathway, which plays a role in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. It also increases the levels of antioxidant enzymes, which help to protect cells from oxidative stress. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for research on N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide. One area of interest is its potential as a treatment for cancer, particularly in combination with other anti-cancer drugs. Another area of interest is its potential for treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic uses.
Métodos De Síntesis
The synthesis of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide involves the reaction of 2-(4-methyl-1-piperazinyl) pyridine with 2-chlorobenzofuran in the presence of a base catalyst. The resulting intermediate is then treated with 1,1'-carbonyldiimidazole to obtain the final product.
Aplicaciones Científicas De Investigación
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide has been studied for its potential therapeutic properties in various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease, this compound has been found to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration.
Propiedades
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-23-9-11-24(12-10-23)19-16(6-4-8-21-19)14-22-20(25)18-13-15-5-2-3-7-17(15)26-18/h2-8,13H,9-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXGISLJTBUTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

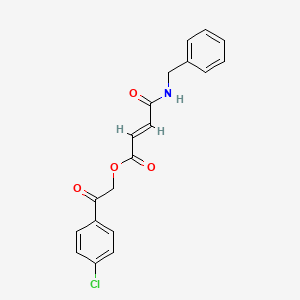
![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)
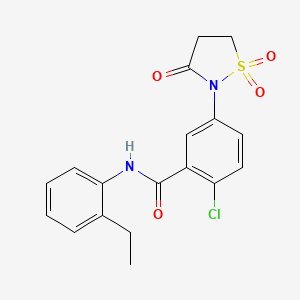
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235220.png)
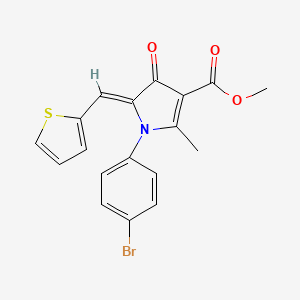
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5235234.png)
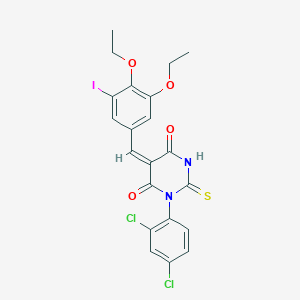
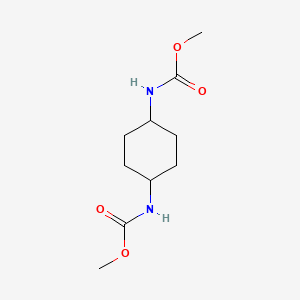
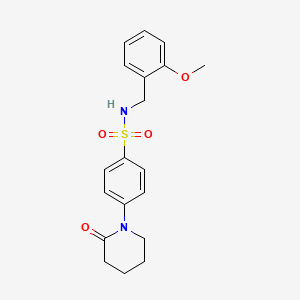
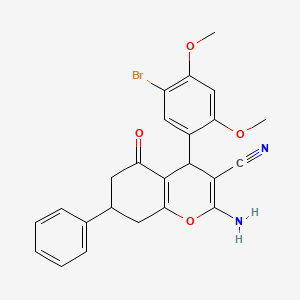
![2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5235276.png)
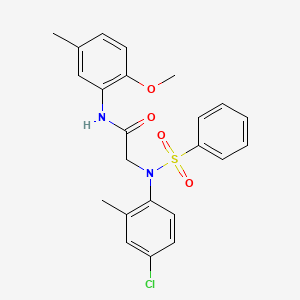
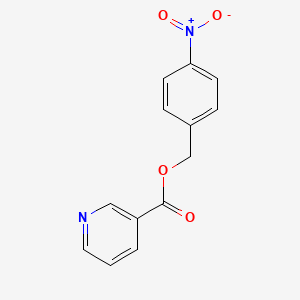
![11-(3-hydroxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235284.png)